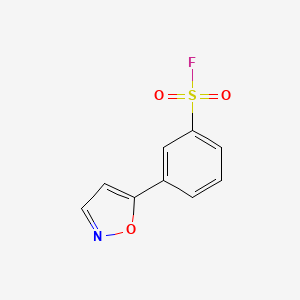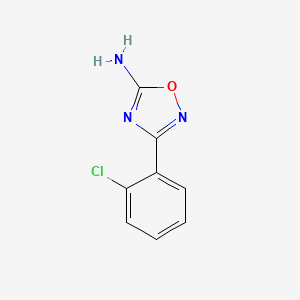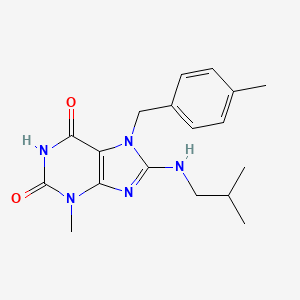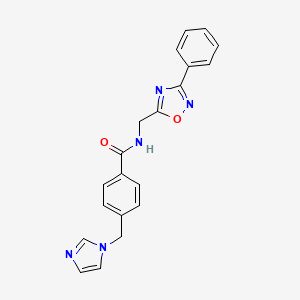
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide, also known as HPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and viral infections. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Furthermore, this compound has been shown to inhibit the replication of various viruses, including HIV and HCV.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Furthermore, this compound has been shown to reduce the replication of various viruses, including HIV and HCV.
Advantages and Limitations for Lab Experiments
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has several advantages for lab experiments, including its potent activity, ease of synthesis, and low toxicity. However, it also has some limitations, including its instability in aqueous solutions, which can limit its use in biological experiments.
Future Directions
Several future directions for N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide research can be identified, including its use as a fluorescent probe for detecting metal ions in biological systems, its potential use as a drug for the treatment of inflammatory diseases, cancer, and viral infections, and its use as a tool for studying the role of HDACs in gene regulation. Further studies are needed to fully understand the potential applications of this compound in various fields.
Synthesis Methods
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of tetrahydro-2H-pyran-4-ol, isoxazole-3-carboxylic acid, and oxalyl chloride as starting materials. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then reacted with hydroxylamine to produce this compound.
Scientific Research Applications
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities, making it a promising candidate for drug development. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c15-9(10(16)13-8-1-4-19-14-8)12-7-11(17)2-5-18-6-3-11/h1,4,17H,2-3,5-7H2,(H,12,15)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBRLXUPLVMNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=NOC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Fluorophenoxy)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2826164.png)

![2-methyl-3-phenyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2826167.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide hydrochloride](/img/structure/B2826168.png)

![(Z)-8-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2826171.png)
![3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2826176.png)

![Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate](/img/structure/B2826178.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2826179.png)

